Cas no 951888-27-0 (3,4-Dichloro-2'-(thiomethyl)benzophenone)

3,4-Dichloro-2'-(thiomethyl)benzophenone is a versatile organic compound known for its distinctive chemical properties. This compound exhibits high stability and is widely utilized in organic synthesis for its unique reactivity. Its chlorinated and thiomethyl substituents contribute to its effectiveness in various reactions, making it a valuable tool in chemical research and development.
3,4-Dichloro-2'-(thiomethyl)benzophenone structure
951888-27-0 structure
Product Name:3,4-Dichloro-2'-(thiomethyl)benzophenone
CAS No:951888-27-0
MF:C14H10Cl2OS
MW:297.199600696564
CID:4722281
Update Time:2025-06-20

3,4-Dichloro-2'-(thiomethyl)benzophenone Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dichloro-2'-(thiomethyl)benzophenone
    • SEL14460693
    • Inchi: 1S/C14H10Cl2OS/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3
    • InChI Key: JBSRPNVURWAOES-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C1C=CC=CC=1SC)=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 298
  • Topological Polar Surface Area: 42.4

3,4-Dichloro-2'-(thiomethyl)benzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 3,4-Dichloro-2'-(thiomethyl)benzophenone

Professional Introduction to 3,4-Dichloro-2'-(thiomethyl)benzophenone (CAS No. 951888-27-0)

3,4-Dichloro-2'-(thiomethyl)benzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 951888-27-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzophenone core substituted with chlorine atoms at the 3 and 4 positions and a thiomethyl group at the 2'-position, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The structural arrangement of this molecule not only contributes to its reactivity but also opens up diverse applications in drug development and advanced material synthesis.

The benzophenone scaffold is a well-documented moiety in medicinal chemistry, known for its ability to participate in various chemical transformations such as condensation reactions, photolysis, and metal-catalyzed coupling reactions. The presence of chlorine atoms at the 3 and 4 positions enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in multi-step synthetic pathways where selective functionalization is required.

The thiomethyl group (-SCH₃) at the 2'-position introduces sulfur into the molecular framework, which can influence both the electronic properties and steric environment of the benzophenone core. Sulfur-containing compounds are widely recognized for their biological activity and have been extensively studied for their potential therapeutic effects. The incorporation of a thiomethyl group into 3,4-Dichloro-2'-(thiomethyl)benzophenone may confer additional reactivity or stability, depending on the context of its application.

In recent years, there has been growing interest in exploring the pharmacological properties of benzophenone derivatives. Studies have demonstrated that modifications to the benzophenone structure can lead to compounds with antimicrobial, anti-inflammatory, and even anticancer activities. The specific arrangement of substituents in 3,4-Dichloro-2'-(thiomethyl)benzophenone makes it a promising candidate for further investigation in these areas. Researchers have been particularly interested in how the chlorine atoms and thiomethyl group interact with biological targets, potentially leading to novel drug candidates.

From a synthetic chemistry perspective, 3,4-Dichloro-2'-(thiomethyl)benzophenone serves as an excellent building block for constructing more complex molecules. Its reactivity allows for further functionalization through various methods such as cross-coupling reactions, oxidation-reduction processes, and heterocyclic ring formations. These transformations are crucial in developing new pharmaceuticals and specialty chemicals where precise molecular design is essential.

The compound's stability under different conditions also makes it suitable for industrial applications. For instance, it can be used as an intermediate in the synthesis of dyes, polymers, and agrochemicals. The ability to handle 3,4-Dichloro-2'-(thiomethyl)benzophenone under various reaction conditions without significant degradation ensures its reliability in large-scale production processes.

Advances in computational chemistry have further enhanced our understanding of 3,4-Dichloro-2'-(thiomethyl)benzophenone's behavior. Molecular modeling studies have provided insights into its interaction with enzymes and receptors, which are critical for drug discovery. These simulations help predict how modifications to the molecule might affect its biological activity, guiding researchers toward more effective therapeutic agents.

Moreover, green chemistry principles have influenced modern synthetic approaches to 3,4-Dichloro-2'-(thiomethyl)benzophenone production. Efforts are being made to develop more sustainable methods that minimize waste and reduce hazardous byproducts. This aligns with global initiatives to promote environmentally friendly chemical manufacturing practices.

The role of 3,4-Dichloro-2'-(thiomethyl)benzophenone in material science is equally noteworthy. Its unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to absorb and emit light within specific wavelength ranges could be leveraged to develop next-generation display technologies and renewable energy solutions.

In conclusion,3,4-Dichloro-2'-(thiomethyl)benzophenone (CAS No. 951888-27-0) is a versatile compound with broad applications across pharmaceuticals and materials science. Its structural features enable diverse chemical transformations and biological interactions, making it a valuable asset in both academic research and industrial development. As our understanding of its properties continues to evolve through innovative research methods,3,4-Dichloro-2'-(thiomethyl)benzophenone is poised to play an increasingly significant role in shaping future advancements.

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